Lapatinib-d7 (ditosylate) is a deuterated form of lapatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. This compound is primarily used in the treatment of advanced metastatic breast cancer and is marketed under the trade name Tykerb by GlaxoSmithKline. The ditosylate salt form enhances its bioavailability and stability, making it suitable for pharmaceutical applications. Lapatinib-d7 provides a unique opportunity for pharmacokinetic studies due to its deuterium labeling, which aids in tracing metabolic pathways.
Lapatinib-d7 is classified as a dual receptor tyrosine kinase inhibitor, specifically targeting EGFR and HER2. The compound's synthesis involves multiple steps, including the formation of various intermediates before arriving at the final product. It is categorized under small molecule pharmaceuticals used in oncology.
The synthesis of lapatinib-d7 (ditosylate) involves several key steps:
This multi-stage synthesis ensures that the final product meets pharmaceutical standards for purity and efficacy.
Lapatinib-d7 has a complex molecular structure characterized by:
The molecular structure has been elucidated using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the integrity of the compound .
Lapatinib-d7 participates in several chemical reactions relevant to its pharmacological activity:
These reactions are crucial for understanding how lapatinib-d7 exerts its therapeutic effects and how it can be optimized for better clinical outcomes.
Lapatinib-d7 functions by selectively inhibiting the tyrosine kinase activity of EGFR and HER2 receptors. This inhibition disrupts essential signaling pathways involved in cell growth and survival, leading to:
The compound's dual action on both receptors enhances its effectiveness compared to agents targeting only one receptor.
Lapatinib-d7 exhibits distinct physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Lapatinib-d7 has significant applications in scientific research:
Deuterium (²H) labeling has emerged as a strategic tool in drug development, particularly for kinase inhibitors like lapatinib. Incorporation of stable deuterium isotopes at metabolically vulnerable positions aims to modulate pharmacokinetic (PK) properties while preserving pharmacological activity. For lapatinib-d7 (ditosylate), deuterium substitution targets the N-methyl-d₃ and ethyl-1,1,2,2-d₄ groups—sites susceptible to oxidative metabolism by cytochrome P450 (CYP3A4/5) enzymes [1] [7]. This approach leverages the kinetic isotope effect (KIE), where stronger carbon-deuterium bonds (vs. C-H) resist enzymatic cleavage, potentially reducing first-pass metabolism and extending half-life [5].
Table 1: Applications of Deuterium Labeling in Oncology Therapeutics
Objective | Impact on Lapatinib-d7 | Research Utility |
---|---|---|
Metabolic Stability | 40% reduction in demethylation rate [7] | Extended plasma exposure for target inhibition |
Pathway Elucidation | Tracking deuterated metabolites (e.g., M3-glucuronide) | Identification of dominant metabolic routes |
Drug-Drug Interaction Studies | Altered CYP3A4 susceptibility [1] | Assessment of comedication risks |
Quantitation Sensitivity | Distinct MS signatures for protio/deuterio forms [8] | Precision pharmacokinetic modeling |
Studies confirm deuterated lapatinib retains dual EGFR/HER2 inhibition (IC50 = 10.2 nM and 9.8 nM, respectively), identical to non-deuterated lapatinib [10]. This positions deuterated analogs as mechanistic probes for studying drug distribution and resistance pathways without altering target engagement [5] [8].
Lapatinib-d7 ditosylate features deuterium at seven specific sites: a trideuteriomethyl group (−S(O)₂C2H3) and a 1,1,2,2-tetradeuterioethyl moiety (−C2H2−C2H2−) within the sulfonylethylamine side chain. The molecular formula is C43H35D7ClFN4O10S3 (MW: 932.5 g/mol) [7] [10].
Synthetic Methodology:Industrial synthesis employs a seven-stage process:
Critical quality metrics include:
The primary isotopic effects in lapatinib-d7 arise from differences in zero-point energy (ZPE) between C−H and C−D bonds. The C−D bond’s lower vibrational frequency increases its dissociation energy by ~1-2 kcal/mol, directly impacting metabolic kinetics [5]. Secondary effects alter molecular polarity and van der Waals interactions, influencing protein binding.
Protein Binding Dynamics:Lapatinib-d7 exhibits enhanced binding affinity to human serum albumin (HSA) (Kd = 0.8 µM) compared to protio-lapatinib (Kd = 1.2 µM) due to:
Table 2: Comparative Binding Parameters of Lapatinib Forms
Parameter | Lapatinib-d7 | Protio-Lapatinib |
---|---|---|
HSA Binding Affinity (Kd, µM) | 0.8 ± 0.1 | 1.2 ± 0.2 |
AGP Binding (ΔG, kcal/mol) | −9.4 | −8.9 |
LE State Lifetime (ns) | 4.2 | 2.7 |
Molecular dynamics simulations confirm the deuterated ethyl group adopts a stabilized gauche conformation, enhancing hydrophobic contacts with HSA residues Phe-165 and Leu-115 [8].
Computational and experimental analyses demonstrate that deuterium substitution subtly influences lapatinib’s dynamic behavior without altering target binding. Key findings include:
Pharmacokinetic Modulation:
Target Binding Kinetics:Steered molecular dynamics simulations reveal identical binding poses for both forms at EGFR/HER2 ATP pockets. Deuterium-induced rigidity in the sulfonylethylamine side chain marginally reduces conformational entropy loss upon binding (ΔΔS = +0.8 kcal/mol), offset by maintained enthalpy contributions [7].
Table 3: Pharmacokinetic Comparison of Lapatinib Forms
Property | Lapatinib-d7 | Protio-Lapatinib | Change |
---|---|---|---|
Oral Bioavailability | 42% | 27% | +55% |
CYP3A4 Demethylation Rate | 0.08 h⁻¹ | 0.13 h⁻¹ | −38% |
Plasma Half-life (t1/2) | 18.7 h | 14.2 h | +32% |
Protein Binding (% bound) | 99.2% | 99.0% | Comparable |
Conformational Analysis:Principal component analysis of 100-ns MD trajectories shows lapatinib-d7’s deuterated moiety exhibits 30% reduced root-mean-square fluctuation (RMSF), indicating restricted flexibility. This dampens vibrational entropy but minimizes high-energy conformers susceptible to oxidation [7] [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: